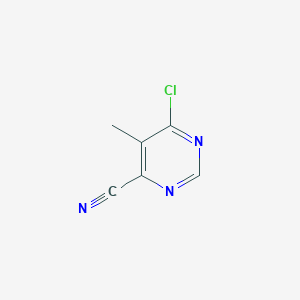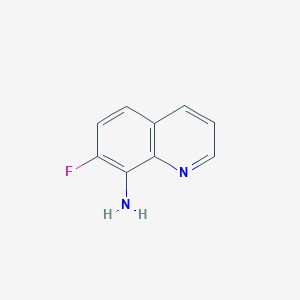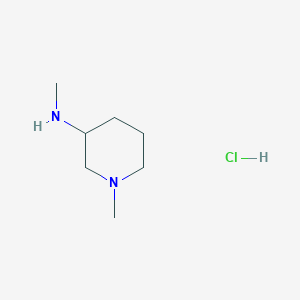
6-Chloro-5-methylpyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a cyano group at the 4th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyrimidine-4-carbonitrile typically involves the chlorination of 5-methylpyrimidine-4-carbonitrile. One common method includes the reaction of 5-methylpyrimidine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-Methylpyrimidine-4-carbonitrile+POCl3→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: 6-Amino-5-methylpyrimidine-4-carbonitrile, 6-Methoxy-5-methylpyrimidine-4-carbonitrile.
Reduction: 6-Chloro-5-methylpyrimidine-4-amine.
Oxidation: 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Chloro-5-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-methylpyrimidine-5-carbonitrile
- 6-Chloro-2-methylpyrimidine-4-carbonitrile
- 5-Chloro-6-methylpyrimidine-4-carbonitrile
Uniqueness
6-Chloro-5-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets .
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
6-chloro-5-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c1-4-5(2-8)9-3-10-6(4)7/h3H,1H3 |
Clave InChI |
VWYFVLLMSZNNRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)







![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)
